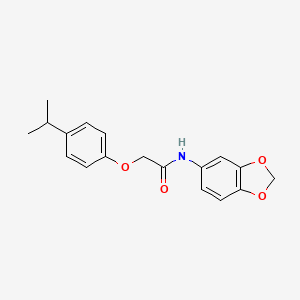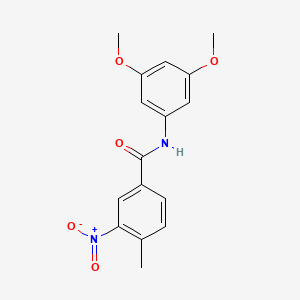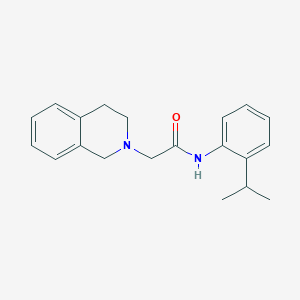![molecular formula C14H6BrN3O3 B5884735 {[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)
{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile, commonly known as BNPF, is a chemical compound that has gained significant attention in the field of scientific research. BNPF is a yellow crystalline powder that is synthesized through a multistep reaction process. This compound has shown promising results in various fields of research, including medicinal chemistry, material science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of BNPF is not fully understood. However, studies have shown that BNPF can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BNPF has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BNPF has been shown to have both biochemical and physiological effects. In vitro studies have shown that BNPF can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BNPF has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNPF in lab experiments is its fluorescent properties, which make it a useful tool for detecting and quantifying metal ions. Additionally, BNPF has been shown to have potential as an anticancer and antibacterial agent, making it a useful tool for studying these diseases.
One limitation of using BNPF in lab experiments is its toxicity. Studies have shown that BNPF can be toxic to both cancer and normal cells at high concentrations. Additionally, BNPF has been shown to have limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BNPF. One direction is the further study of its potential as an anticancer and antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of BNPF. Finally, future studies could focus on the development of new synthesis methods for BNPF that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of BNPF involves a multistep reaction process that begins with the reaction of 2-bromo-4-nitrophenylhydrazine with furfural in the presence of acetic acid. The resulting intermediate product is then reacted with malononitrile in the presence of sodium ethoxide to yield BNPF. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
BNPF has shown promising results in various fields of scientific research. In medicinal chemistry, BNPF has been studied for its potential as an anticancer agent. Studies have shown that BNPF can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BNPF has also been studied for its potential as an antibacterial and antifungal agent.
In material science, BNPF has been studied for its potential as a fluorescent probe. BNPF exhibits strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting and quantifying metal ions in various samples.
In analytical chemistry, BNPF has been studied for its potential as a reagent for the determination of various metal ions. BNPF can form stable complexes with metal ions, making it a useful tool for the determination of metal ions in various samples.
Propriétés
IUPAC Name |
2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrN3O3/c15-13-6-10(18(19)20)1-3-12(13)14-4-2-11(21-14)5-9(7-16)8-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESODLHBJQJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2-pyridinyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5884658.png)

![3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5884688.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)


![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)
